

reaction of 3-bromo-4-fluoro-benzoic acid halide with ammonia

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Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzamide

Cat. No.: B1271551

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An In-depth Technical Guide to the Reaction of 3-Bromo-4-fluoro-benzoic Acid Halide with Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-fluoro-benzamide through the reaction of its corresponding acid halide with ammonia. This reaction is a fundamental transformation in organic synthesis, yielding a key intermediate used in the development of pharmaceuticals and agrochemicals. This document details the reaction mechanism, provides a specific experimental protocol, summarizes key quantitative data, and outlines the broader synthetic applications of the product.

Introduction and Significance

The conversion of acyl halides to primary amides via reaction with ammonia is a classic and highly efficient method in organic chemistry.[1][2] Specifically, the reaction of a 3-bromo-4-fluoro-benzoic acid halide (such as the chloride or fluoride) with ammonia provides a direct route to 3-bromo-4-fluoro-benzamide. This product serves as a valuable building block, notably as a precursor in the synthesis of 3-bromo-4-fluorobenzaldehyde, which is an intermediate for pyrethroid-like insecticides.[3] The presence of bromine and fluorine atoms on the aromatic ring also makes this scaffold a subject of interest in medicinal chemistry, where halogenation can significantly influence a molecule's biological activity and pharmacokinetic properties.[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as aminolysis.^[5] The process involves two main stages:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromo-4-fluoro-benzoyl halide. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.^[5]^[6]
- **Elimination and Deprotonation:** The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the halide ion (e.g., Cl^- or F^-) as a leaving group. A second molecule of ammonia then acts as a base, deprotonating the positively charged nitrogen atom to yield the final, neutral 3-bromo-4-fluoro-benzamide and an ammonium halide salt as a byproduct.^[6]^[7]

The overall reaction is highly favorable and typically exothermic.^[1]

Caption: Nucleophilic acyl substitution mechanism for the formation of 3-bromo-4-fluoro-benzamide.

Experimental Protocols

A proven method for the synthesis of 3-bromo-4-fluoro-benzoic acid amide has been documented, demonstrating high efficiency.^[3]

Protocol: Synthesis of 3-Bromo-4-fluoro-benzoic acid amide^[3]

- **Reactants:**
 - 3-Bromo-4-fluoro-benzoic acid halide (fluoride, chloride, and/or bromide mixture can be used).
 - Aqueous ammonia solution (concentrated).
- **Procedure:**
 - An aqueous ammonia solution is warmed to a temperature between 30°C and 60°C.

- The 3-bromo-4-fluoro-benzoic acid halide is added slowly to the warmed ammonia solution. The reaction is exothermic.
- The resulting mixture is stirred for several hours to ensure the reaction goes to completion.
- During this time, the product, 3-bromo-4-fluoro-benzoic acid amide, crystallizes out of the solution.
- The solid product is isolated by filtration.
- The collected solid is washed with water to remove any remaining ammonium salts and other water-soluble impurities.
- The final product is dried to yield the pure amide.

This procedure is straightforward and avoids the need for anhydrous solvents or specialized inert atmosphere techniques, making it suitable for large-scale production.

Quantitative Data and Physicochemical Properties

The reaction is characterized by a high yield and produces a product with a distinct melting point.

Table 1: Reaction Data for the Synthesis of 3-Bromo-4-fluoro-benzoic acid amide

Parameter	Value	Reference
Product	3-Bromo-4-fluoro-benzoic acid amide	[3]
Yield	97% of theoretical	[3]
Melting Point	131° - 133° C	[3]

| Appearance | Crystalline solid |[\[3\]](#) |

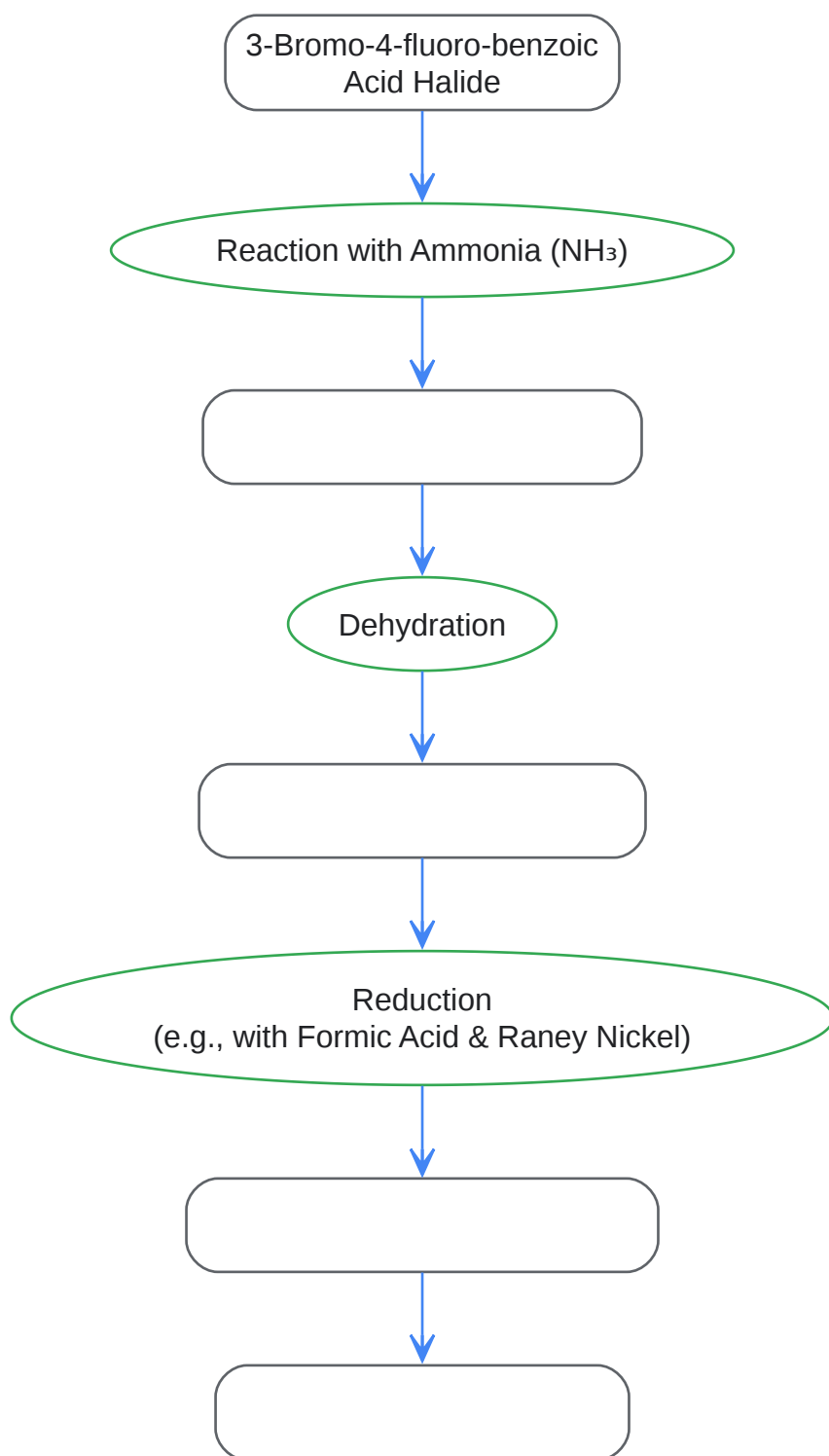
Table 2: Physicochemical Properties of Key Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
3-Bromo-4-fluorobenzoic acid	1007-16-5	C₇H₄BrFO₂	219.01	138 - 140[8]
3-Bromo-4-fluorobenzoyl chloride	672-75-3	C ₇ H ₃ BrClFO	237.45	>110[9]

| 3-Bromo-4-fluoro-benzamide | Not available | C₇H₅BrFNO | 218.02 | 131 - 133[3] |

Synthetic Utility and Workflow

3-Bromo-4-fluoro-benzamide is not typically an endpoint but rather a stable intermediate for further transformations. A key application is its use in a multi-step synthesis to produce 3-bromo-4-fluorobenzaldehyde, an important precursor for agrochemicals.[3] The established workflow involves the dehydration of the amide to a nitrile, followed by reduction to the aldehyde.



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